2-Methoxy-4,6-dimethyl-5-nitropyrimidine

Descripción general

Descripción

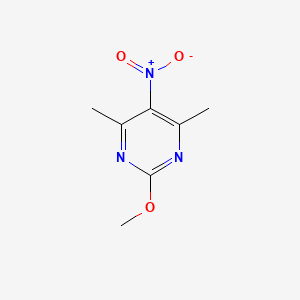

2-Methoxy-4,6-dimethyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.165 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of methoxy, dimethyl, and nitro functional groups attached to the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine typically involves the nitration of 2-methoxy-4,6-dimethylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4,6-dimethyl-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Reduction: Formation of 2-methoxy-4,6-dimethyl-5-aminopyrimidine.

Oxidation: Formation of 2-methoxy-4,6-dicarboxy-5-nitropyrimidine.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 2-Methoxy-4,6-dimethyl-5-nitropyrimidine serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its functional groups allow for further derivatization to create novel compounds with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has shown efficacy comparable to standard antimicrobial agents, making it a candidate for the development of new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer effects. It has been tested on different cancer cell lines, demonstrating cytotoxicity and the ability to inhibit cell proliferation.

Medicine

- Drug Development : The compound is being investigated for its potential use as a scaffold in drug design. Its structural features could lead to the development of new therapeutic agents targeting various diseases.

Industry

- Production of Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and specialty chemicals due to its vibrant color properties and stability under various conditions.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Potential competitive inhibition of enzymes |

Case Study 1: Antimicrobial Efficacy

A study reported that this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in both planktonic and biofilm states of bacteria, indicating its potential application in treating persistent infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that the compound could induce significant cell death in murine melanoma B16 cells while showing low toxicity on normal cells. This suggests a favorable therapeutic index for potential anticancer treatments.

Case Study 3: Structure-Activity Relationships

Research into structure-activity relationships (SAR) indicated that modifications to the pyrimidine ring could enhance biological activity. Derivatives with electron-donating groups showed increased inhibitory effects on COX-2 enzymes, suggesting possible anti-inflammatory applications.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4,6-dimethylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Contains hydroxyl groups instead of methoxy, affecting its solubility and reactivity.

4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Has methoxy groups at different positions, influencing its chemical properties.

Uniqueness

2-Methoxy-4,6-dimethyl-5-nitropyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-Methoxy-4,6-dimethyl-5-nitropyrimidine (MDNP) is a pyrimidine derivative characterized by its unique functional groups, which include a methoxy group, two methyl groups, and a nitro group. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 194.20 g/mol. The compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities.

MDNP interacts with various biological targets, influencing cellular processes through several mechanisms:

- Competitive Inhibition : MDNP may inhibit enzymes by competing with substrates for active sites.

- Allosteric Modulation : It can alter enzyme activity by binding to sites other than the active site, thereby changing the enzyme's conformation.

- Biochemical Pathways : The compound is involved in nucleic acid synthesis and signal transduction pathways, which are critical for cellular functions and responses.

Pharmacological Properties

Research indicates that MDNP exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that MDNP possesses significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its activity is comparable to that of standard antimicrobials, making it a candidate for further development in treating infections .

- Anticancer Potential : Preliminary investigations suggest that MDNP may have anticancer effects. It has been tested on various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of MDNP:

- Antimicrobial Efficacy : A study reported that MDNP exhibited strong antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in both planktonic and biofilm forms of bacteria .

- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that MDNP could induce significant cell death in murine melanoma B16 cells. The compound showed low toxicity on normal cells, suggesting a favorable therapeutic index .

- Structure-Activity Relationships (SAR) : Research into SAR has indicated that modifications to the pyrimidine ring can enhance the biological activity of similar compounds. For example, derivatives with electron-donating groups showed increased inhibitory effects on COX-2 enzymes, suggesting potential anti-inflammatory applications .

Chemical Reactions and Stability

MDNP undergoes various chemical reactions that affect its biological activity:

- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles under specific conditions.

- Reduction and Oxidation : The compound can be reduced to form amino derivatives or oxidized to yield carboxylic acids .

Environmental factors such as temperature and pH significantly influence the stability and efficacy of MDNP, impacting its pharmacokinetics and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dimethylpyrimidine | Lacks methoxy and nitro groups | More basic due to absence of electron-withdrawing groups |

| 2-Methoxy-4-methylpyrimidine | Contains one methyl group instead of two | Potentially different biological activity |

| 2-Methoxy-5-nitropyridine | Nitro group at position five | May exhibit different reactivity patterns |

Propiedades

IUPAC Name |

2-methoxy-4,6-dimethyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLDTEBEKUVBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.